Diphenoxymethoxybenzene
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Overview
Description
Diphenoxymethoxybenzene is an organic compound characterized by the presence of two phenoxy groups and one methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenoxymethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where sodium phenoxide is reacted with a methyl halide to yield the desired compound. The reaction typically occurs under reflux conditions with a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenoxymethoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Diphenoxymethoxybenzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diphenoxymethoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to fully understand its biological activities .
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Similar in structure but with only one methoxy group attached to the benzene ring.
Phenoxybenzene: Contains a phenoxy group attached to the benzene ring, lacking the methoxy group.
Uniqueness
Diphenoxymethoxybenzene is unique due to the presence of both phenoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
16737-44-3 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
diphenoxymethoxybenzene |
InChI |
InChI=1S/C19H16O3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H |
InChI Key |
BSNNCWZXRJKCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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